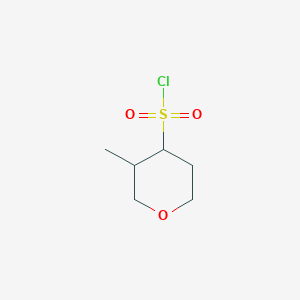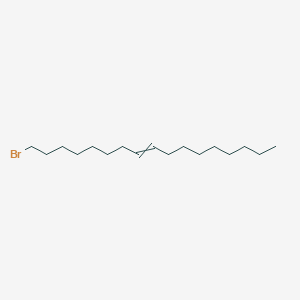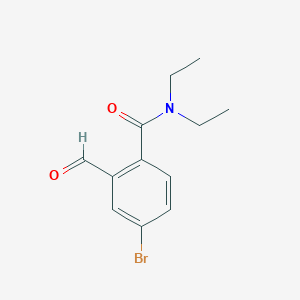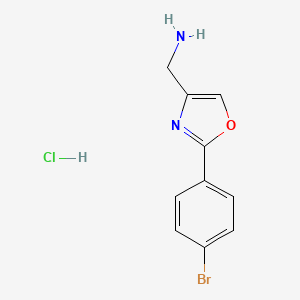
3-methyltetrahydro-2H-pyran-4-sulfonyl chloride
Descripción general
Descripción
“3-methyltetrahydro-2H-pyran-4-sulfonyl chloride” is a chemical compound with the molecular formula C6H11ClO3S . It has gained significant attention in recent years due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C6H11ClO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2 . The molecular weight of this compound is 198.67 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Compounds
3-Methyltetrahydro-2H-pyran-4-sulfonyl chloride has been utilized in the synthesis of heterocyclic compounds, demonstrating its role in the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. The compound's reactivity has been expanded to provide rapid access to heterocyclic sulfonyl fluorides such as pyrimidines and pyridines, highlighting its chemical stability and versatility in synthetic chemistry (Tucker, Chenard, & Young, 2015).
Catalytic Applications
1-Sulfopyridinium chloride, synthesized from this compound, has been used as a homogeneous and reusable catalyst for the synthesis of complex molecules through tandem Knoevenagel–Michael reactions. This demonstrates the compound's potential as a catalyst in organic synthesis, offering a sustainable and efficient approach for the formation of intricate chemical structures (Moosavi‐Zare et al., 2013).
Synthesis of Polymeric Materials
The compound has been involved in the synthesis of polymeric materials, such as poly(styrene sulfonyl chloride), via reversible addition-fragmentation chain transfer polymerization. The resulting polymers, containing reactive sulfonyl groups, have been characterized and evaluated for membrane applications, indicating the compound's significant role in the development of advanced materials with potential use in water purification and fuel cells (Choudhury et al., 2021).
Propiedades
IUPAC Name |
3-methyloxane-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-5-4-10-3-2-6(5)11(7,8)9/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOLPBBZCGYWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375963.png)
![1-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1375964.png)



![4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1375972.png)



